molecular formula C19H14N4O4S B2921397 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206998-36-8

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2921397
CAS RN: 1206998-36-8
M. Wt: 394.41
InChI Key: XOKMMTNOPXQRTO-UHFFFAOYSA-N
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Description

“N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported . For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound with a similar structure, has been described . The compound was found to be triclinic with specific dimensions .

Scientific Research Applications

Synthesis and Characterization

Research often involves the synthesis and characterization of novel compounds with potential biological activities. For example, novel analogs of benzothiazole and thiadiazole derivatives have been designed and synthesized, showing promising antibacterial activity especially against specific strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Such compounds are synthesized through various chemical reactions, confirmed through spectroscopic data like Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectrometry.

Biological Activity

Compounds with a thiadiazole scaffold, such as those synthesized under microwave irradiation, have shown promising anticancer activity against various human cancer cell lines, suggesting potential therapeutic applications (Tiwari et al., 2017). These findings highlight the relevance of such compounds in developing new anticancer drugs.

properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c24-19(12-1-3-14-15(7-12)23-28-22-14)20-10-13-9-17(27-21-13)11-2-4-16-18(8-11)26-6-5-25-16/h1-4,7-9H,5-6,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKMMTNOPXQRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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